

# **Application Notes and Protocols for the Synthesis of FA-S2-MS4048 PROTAC**

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## **Abstract**

This document provides a detailed protocol for the synthesis of FA-S2-MS4048, a folate-caged Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Anaplastic Lymphoma Kinase (ALK) in cancer cells expressing the folate receptor (FOLR1). FA-S2-MS4048 is comprised of a targeting moiety (folic acid), a self-immolative disulfide linker, and the active ALK PROTAC, MS4048. The folate group facilitates targeted delivery into FOLR1-positive cancer cells, where the intracellular reducing environment, rich in glutathione (GSH), cleaves the disulfide bond. This cleavage initiates a self-immolation cascade, releasing the active ALK PROTAC, MS4048, which then recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of the ALK protein.

## Introduction

Proteolysis Targeting Chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of target proteins rather than inhibiting their function. A typical PROTAC is a heterobifunctional molecule consisting of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This design brings the POI and the E3 ligase into close proximity, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

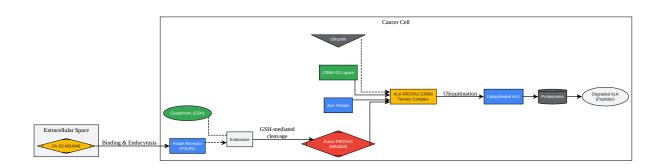


FA-S2-MS4048 is an advanced PROTAC designed for enhanced tumor selectivity.[1][2] It is a prodrug form of the ALK-targeting PROTAC MS4048.[3] By incorporating a folate "caging" group, the PROTAC's activity is masked until it reaches the target cancer cells that overexpress FOLR1.[1][4] The key to its activation is a disulfide-based self-immolative linker that is cleaved by the high intracellular concentration of glutathione (GSH), ensuring the selective release of the active PROTAC within the target cells.[1][3][4] This application note details the synthetic route to FA-S2-MS4048, providing protocols for the synthesis of its key precursors and the final conjugation step.

# **Signaling Pathway and Mechanism of Action**

The mechanism of action of FA-S2-MS4048 involves several sequential steps, from targeted uptake to the degradation of the ALK protein. This process is initiated by the binding of the folate moiety to the folate receptor on the cancer cell surface, followed by endocytosis. Inside the cell, the disulfide linker is reduced, releasing the active PROTAC, which then hijacks the ubiquitin-proteasome system to degrade ALK.





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Caption: Mechanism of action of FA-S2-MS4048.

# **Experimental Protocols**

The synthesis of FA-S2-MS4048 is a multi-step process that involves the preparation of the active ALK PROTAC (MS4048) and the folate-disulfide linker, followed by their conjugation.

# Synthesis of ALK PROTAC (MS4048)

The synthesis of MS4048 involves the coupling of an ALK inhibitor, such as Ceritinib (LDK378), with a pomalidomide-linker moiety. The following is a representative protocol adapted from the synthesis of similar ALK PROTACs.[5][6]

Step 1: Synthesis of Pomalidomide-Linker Intermediate



A pomalidomide derivative with a linker attachment point is first synthesized. This typically involves nucleophilic aromatic substitution on 4-fluorothalidomide or direct alkylation of pomalidomide.[7][8][9][10]

Reagent	Molar Eq.	MW ( g/mol )	Amount
Pomalidomide	1.0	273.24	273 mg
Boc-amino-linker- halide	1.2	Varies	Varies
K2CO3	2.0	138.21	276 mg
DMF	-	-	10 mL

#### Protocol:

- To a solution of pomalidomide in anhydrous DMF, add K2CO3 and the Boc-protected aminolinker with a halide leaving group.
- Stir the reaction mixture at 80 °C for 12-24 hours.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the Boc-protected pomalidomide-linker.
- Deprotect the Boc group using standard conditions (e.g., TFA in DCM) to yield the aminefunctionalized pomalidomide-linker.

#### Step 2: Coupling of Pomalidomide-Linker to ALK Inhibitor



The amine-functionalized pomalidomide-linker is then coupled to a suitable derivative of an ALK inhibitor, such as Ceritinib.

Reagent	Molar Eq.	MW ( g/mol )	Amount
Ceritinib derivative (with carboxylic acid)	1.0	Varies	Varies
Pomalidomide-linker- amine	1.1	Varies	Varies
HATU	1.2	380.23	Varies
DIPEA	2.0	129.24	Varies
DMF	-	-	10 mL

#### Protocol:

- Dissolve the Ceritinib derivative in anhydrous DMF.
- Add HATU and DIPEA and stir for 15 minutes at room temperature.
- Add the pomalidomide-linker-amine to the reaction mixture.
- Stir at room temperature for 4-8 hours.
- Monitor the reaction by LC-MS.
- Upon completion, dilute with water and extract with ethyl acetate.
- Wash the organic layer with saturated NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate.
- Purify the crude product by preparative HPLC to obtain MS4048.

## **Synthesis of Folate-Disulfide Linker**

The folate-disulfide linker is synthesized to allow for conjugation to the pomalidomide moiety of MS4048.[4][11][12]



Reagent	Molar Eq.	MW ( g/mol )	Amount
Folic Acid	1.0	441.4	441 mg
Disulfide-containing diol	1.2	Varies	Varies
DCC	1.2	206.33	248 mg
DMAP	0.1	122.17	12 mg
DMSO	-	-	20 mL

#### Protocol:

- · Dissolve folic acid in anhydrous DMSO.
- Add DCC and DMAP and stir until the solution is clear.
- Add the disulfide-containing diol and stir at room temperature for 24 hours.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, filter the reaction mixture to remove the urea byproduct.
- Purify the filtrate by preparative HPLC to yield the folate-disulfide linker with a hydroxyl group.
- The terminal hydroxyl group can be further functionalized (e.g., converted to a leaving group) for conjugation to MS4048.

## Final Conjugation to Yield FA-S2-MS4048

The final step is the conjugation of the folate-disulfide linker to the pomalidomide N-H of MS4048.



Reagent	Molar Eq.	MW ( g/mol )	Amount
MS4048	1.0	Varies	Varies
Folate-disulfide linker (activated)	1.2	Varies	Varies
Cs2CO3	1.5	325.82	Varies
DMF	-	-	5 mL

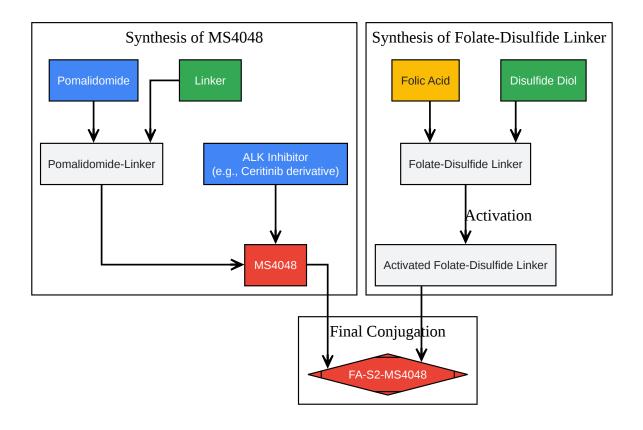
#### Protocol:

- To a solution of MS4048 in anhydrous DMF, add Cs2CO3 and stir for 30 minutes at room temperature.
- Add the activated folate-disulfide linker to the reaction mixture.
- Stir at room temperature for 12-16 hours.
- Monitor the reaction by LC-MS.
- Upon completion, dilute with water and extract with a suitable organic solvent.
- Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.
- Purify the crude product by preparative HPLC to yield FA-S2-MS4048.

# **Synthetic Workflow**

The overall synthetic workflow for FA-S2-MS4048 is depicted below.





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Caption: Synthetic workflow for FA-S2-MS4048.

## Conclusion

The synthesis of FA-S2-MS4048 represents a sophisticated approach to targeted protein degradation, leveraging a folate-caging strategy to enhance the tumor selectivity of an ALK-targeting PROTAC. The protocols outlined in this document provide a comprehensive guide for the synthesis of this promising therapeutic agent. The modular nature of the synthesis allows for the adaptation of these methods to create other targeted PROTACs for various proteins of interest. Careful execution of these synthetic steps, coupled with rigorous purification and analytical characterization, is essential for obtaining high-quality FA-S2-MS4048 for research and development purposes.



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